4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid typically involves the reaction of piperidine derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of tert-butoxycarbonyl (Boc) protection for the amine group, followed by coupling with a benzoic acid derivative . The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Chemical Reactions Analysis
4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Coupling Reactions: It can be used in peptide coupling reactions, forming amide bonds with other carboxylic acids or amines.
Common reagents used in these reactions include acids (for hydrolysis), bases, and coupling agents like EDCI and DMAP . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and the development of enzyme inhibitors.
Medicine: It is involved in the synthesis of potential therapeutic agents, including drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid involves its ability to form stable amide bonds, making it a valuable intermediate in peptide synthesis. The compound’s molecular structure allows it to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to 4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid include:
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound is also used as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another similar compound used in PROTAC development.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability, making it suitable for various synthetic and research applications .
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)19-14-8-10-20(11-9-14)15(21)12-4-6-13(7-5-12)16(22)23/h4-7,14H,8-11H2,1-3H3,(H,19,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEOYOMTHYWEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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